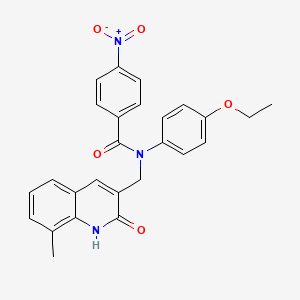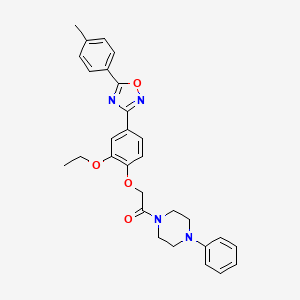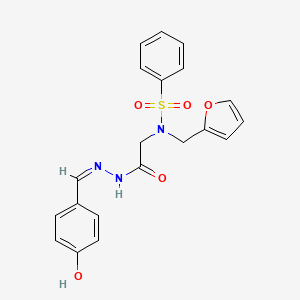![molecular formula C24H26N4O3 B7716479 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, commonly known as Prazosin, is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder.
Mécanisme D'action
Prazosin acts as a selective alpha-1 adrenergic receptor antagonist, which inhibits the binding of norepinephrine to the receptor. This leads to a decrease in peripheral resistance and blood pressure, as well as a reduction in the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
Prazosin has been shown to have several biochemical and physiological effects, including vasodilation, decreased peripheral resistance, and decreased blood pressure. It has also been found to reduce the symptoms of post-traumatic stress disorder, such as nightmares and flashbacks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Prazosin in lab experiments is its well-established mechanism of action, which allows for precise targeting of the alpha-1 adrenergic receptor. However, Prazosin also has some limitations, such as its potential side effects, including dizziness, fatigue, and hypotension.
Orientations Futures
There are several future directions for the research of Prazosin. One area of interest is the potential use of Prazosin in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Additionally, Prazosin has been found to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, the development of more selective alpha-1 adrenergic receptor antagonists could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Prazosin is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder. Its mechanism of action involves the selective inhibition of the alpha-1 adrenergic receptor, which leads to several biochemical and physiological effects. While Prazosin has some limitations, it has several potential therapeutic applications, including the treatment of anxiety disorders and cancer. Further research is needed to fully understand the potential of Prazosin and to develop new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
Prazosin can be synthesized by a series of chemical reactions involving the condensation of 3,5-dimethoxybenzaldehyde and 1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained by purification and crystallization.
Applications De Recherche Scientifique
Prazosin has been extensively studied for its potential therapeutic effects on various medical conditions, including hypertension, post-traumatic stress disorder, anxiety, and prostate cancer. It has been shown to act as an alpha-1 adrenergic receptor antagonist, which leads to vasodilation and a decrease in blood pressure. Moreover, Prazosin has been found to reduce the symptoms of post-traumatic stress disorder by blocking the noradrenergic system, which is involved in the stress response.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-20(11-16-8-6-7-15(3)21(16)25-23)22(27-28)26-24(29)17-9-18(30-4)12-19(10-17)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHXOYUTSKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[(3Z)-8-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

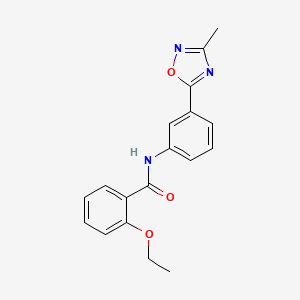

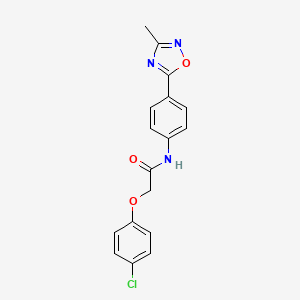





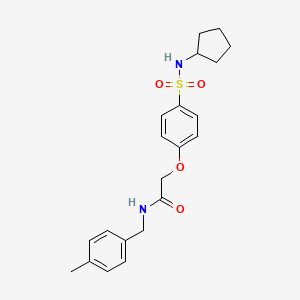
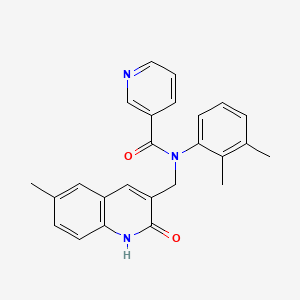
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
